2-(Trimethylsilyl)naphthalene

Übersicht

Beschreibung

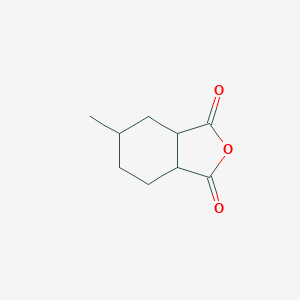

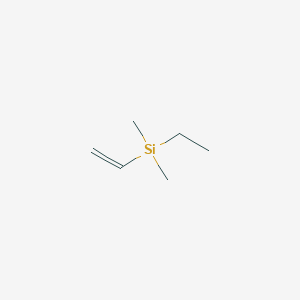

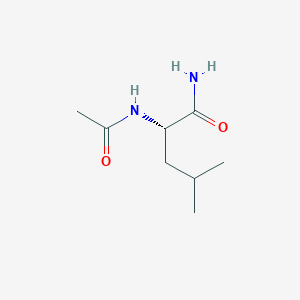

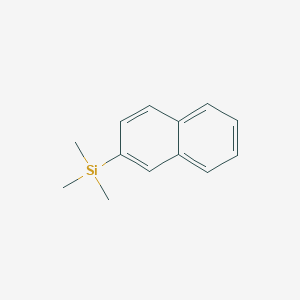

2-(Trimethylsilyl)naphthalene is a compound that includes a naphthalene structure with a trimethylsilyl group attached . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .

Synthesis Analysis

The synthesis of 2-(Trimethylsilyl)naphthalene involves the use of a trimethylsilylating reagent . For instance, lithiation of certain compounds with n-butyllithium followed by reaction with trimethylsilyl chloride has been used in the synthesis .Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)naphthalene is characterized by the presence of a naphthalene core and a trimethylsilyl group . The introduction of silyl groups at certain positions of the naphthalene chromophore/fluorophore causes shifts of the absorption maxima to longer wavelengths .Chemical Reactions Analysis

The trimethylsilyl group in 2-(Trimethylsilyl)naphthalene is characterized by chemical inertness . Silylation is the chemical reaction of replacing a reactive hydrogen atom in certain groups with a silyl group, most frequently with trimethylsilyl (TMS) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Trimethylsilyl)naphthalene are influenced by the presence of the trimethylsilyl group. This group is known to cause shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities . The exact properties such as melting point, boiling point, and density are not directly available but can be inferred from related compounds .Wissenschaftliche Forschungsanwendungen

Silicon Modification in Aromatic Compounds

- Regiochemistry Control in Aromatic Compounds : 2-(Trimethylsilyl)naphthalene is used to control regiochemistry, overreduction, and prevent bond cleavage during the reduction of aromatic compounds. The trimethylsilyl group can be replaced by hydrogen or primary alkyl groups, representing overall reductive alkylation (Marcinow, Clawson, & Rabideau, 1989).

Study of Intramolecular Bonds

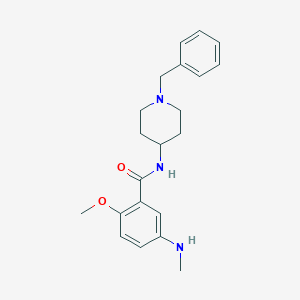

- Investigating Barrier-Free Intramolecular Hydrogen Bonds : The compound is used to study the shortest intramolecular [NHN]+ hydrogen bond among aromatic diamine systems, with a very low barrier estimated at about 0.7 kcal/mol (Degtyarev et al., 2008).

Electron Spin Resonance Studies

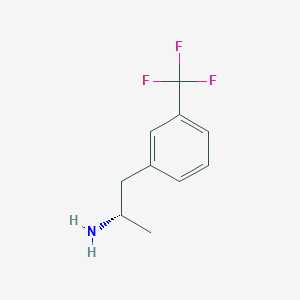

- Understanding dπ–pπ Interaction : Through electron spin resonance spectroscopy, the compound is used to study dπ–pπ conjugation and the effect of SiMe3 and CMe3 groups on energy levels in trimethylsilyl-substituted naphthalenes (Evans, Jerome, & Rees, 1973).

Synthesis and Structural Analysis

- Synthesis and Steric Effects Study : 2-(Trimethylsilyl)naphthalene is synthesized and used to evaluate the steric effects of Me3M substituents in these compounds, with applications in NMR spectroscopy (Seyferth & Vick, 1977).

Applications in Organic Chemistry

- Building Blocks for Pharmaceutical Research : The compound is used in the synthesis of fluoronaphthalene derivatives, serving as building blocks for pharmaceutical or agricultural research (Masson & Schlosser, 2005).

Organometallic Synthesis

- Exploring Basicity and Molecular Structure : The compound's synthesis is part of research on "proton sponge" derivatives, investigating molecular structure, spectral characteristics, and basicity in organometallic chemistry (Pozharskii et al., 2003).

Catalytic Applications

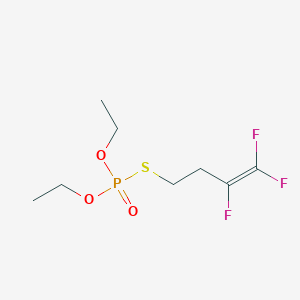

- Desilylative Acyloxylation for Phenol Derivatives Synthesis : It's used in palladium-catalyzed desilylative acetoxylation, transforming trimethylsilylarenes to acetoxyarenes and phenols (Gondo, Oyamada, & Kitamura, 2015).

Zukünftige Richtungen

The future directions in the study of 2-(Trimethylsilyl)naphthalene and similar compounds could involve further investigation of their photophysical properties and electronic transitions . The effects of group 14 elements on photophysical properties of fused aromatic compounds are also a potential area of study .

Eigenschaften

IUPAC Name |

trimethyl(naphthalen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTJPXXIHGWZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345370 | |

| Record name | Silane, trimethyl-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)naphthalene | |

CAS RN |

18052-85-2 | |

| Record name | Silane, trimethyl-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.